molecular formula C14H8Cl2N2S2 B2616010 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-34-8

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2616010
CAS No.: 338398-34-8
M. Wt: 339.25
InChI Key: KZBXLBUKFQKCIL-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dichlorophenyl group and a phenyl group attached to the thiadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2S2/c15-11-7-6-10(8-12(11)16)19-14-13(17-18-20-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBXLBUKFQKCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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